molecular formula C9H19F B1329504 1-Fluorononane CAS No. 463-18-3

1-Fluorononane

Cat. No. B1329504
CAS RN: 463-18-3
M. Wt: 146.25 g/mol
InChI Key: ITPAUTYYXIENLO-UHFFFAOYSA-N
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Description

1-Fluorononane is a fluorinated organic compound that is part of a broader class of organofluorine compounds. These compounds are characterized by having a carbon skeleton with fluorine atoms attached, which imparts unique physical and chemical properties compared to their hydrocarbon counterparts . While the specific details of 1-fluorononane are not directly discussed in the provided papers, insights can be drawn from the general behavior of fluorocarbons and related structures.

Synthesis Analysis

The synthesis of fluorinated organic compounds can involve various strategies, including direct fluor

Scientific Research Applications

Molecular Interactions and Thermodynamic Studies

Molar excess enthalpies and molecular interactions involving 1-fluoroalkanes, including 1-fluorononane, have been studied extensively. The binary liquid mixtures of 1-fluorononane with non-polar solvents like hexane, cyclohexane, benzene, or tetrachloromethane were analyzed using the DISQUAC group contribution model. This research provides valuable insights into the thermodynamic behavior and molecular interactions of 1-fluoroalkanes in different solvents, which is crucial for various applications in solution chemistry and materials science (Artal et al., 1991).

Electrophilic Fluorination

The field of electrophilic fluorination is a significant area of research involving organofluorine compounds. 1-Fluorononane, being a part of this group, relates to methods for introducing fluorine into organic molecules. Electrophilic fluorination is a promising area, with various fluorinating agents like Selectfluor being used for this purpose. This application is critical in pharmaceutical and material science research, where fluorination can alter the properties of organic compounds significantly (Singh & Shreeve, 2004).

Hydrology and Environmental Tracing

In hydrology, fluorocarbons like 1-fluorononane can be used as tracers. They are stable, non-reactive, and can be detected in extremely low concentrations. This makes them ideal for studying stream discharge and detecting the direction of groundwater flow. Their presence in groundwater can indicate recent recharge from atmospheric sources, providing essential data for environmental and hydrological studies (Thompson, Hayes, & Davis, 1974).

Positron Annihilation Studies

1-Fluorononane has been studied in the context of positron annihilation. This research addresses the origin of large positron annihilation rates observed for many molecules, including 1-fluorononane. The study provides insights into the interaction between positrons and molecules, which is significant for understanding fundamental aspects of particle physics and material science (Barnes, Gilbert, & Surko, 2003).

Organic Synthesis and Reactions

1-Fluorononane is relevant in the context of organic synthesis, particularly in reactions involving fluorine. Studies have explored the roleof reagent structure on the transformations of hydroxy-substituted organic molecules with N-Fluoro class fluorinating reagents, which are critical for understanding and developing new synthetic pathways in organic chemistry. Such studies potentially include compounds like 1-fluorononane, which can play a role in various synthetic processes (Zupan, Iskra, & Stavber, 1995).

Conformational Studies in Chemistry

Research on the conformational properties of compounds like 1-fluorosilacyclohexane, which may be related to 1-fluorononane, has been conducted. These studies involve gas electron diffraction, low-temperature NMR, and other spectroscopic methods. Understanding the conformational properties is crucial in the field of organometallic chemistry and material science, as it helps in predicting the behavior and reactivity of these compounds (Bodi et al., 2007).

Safety And Hazards

1-Fluorononane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, and it can cause acute oral and dermal toxicity, skin and eye irritation, and specific target organ toxicity (respiratory system) .

properties

IUPAC Name

1-fluorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPAUTYYXIENLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196789
Record name Nonane, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluorononane

CAS RN

463-18-3
Record name 1-Fluorononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane, 1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonane, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluorononane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
K Hori, K Soga, Y Doi - Biotechnology letters, 1994 - Springer
Pseudomonas oleovorans grew well and synthesized copolyesters of 3-hydroxyalkanoates and 3-hydroxy-ω-fluoroalkanoates in the mineral medium containing 1-fluorononane and …
Number of citations: 16 link.springer.com
T MacPherson - 1994 - repository.library.carleton.ca
… These compounds plus 1-fluorononane and nonane were incubated with Pseudomonas oleovorans in a fluorine substituent study of the hydroxylation ofnonane by this organism. …
Number of citations: 3 repository.library.carleton.ca
DR Jenifer, BR Malathy… - Research Journal of …, 2020 - search.proquest.com
… -oxaspiro(4, 5)deca, 1-Fluorononane and Nonadecanol have high docking score compared … (4, 5) deca-545303, 1-Fluorononane-10029 and Nonadecaneol-80281 possess efficient …
Number of citations: 2 search.proquest.com
LD Barnes, SJ Gilbert, CM Surko - Physical Review A, 2003 - APS
… 300 K has not been measured for 1-fluorononane. It is also … in the position of the peak is observed in 1-fluorononane. … Open circles show Zeff for a 1-fluorohexane and b 1-fluorononane. …
Number of citations: 116 journals.aps.org
M Huxham, CLP Thomas - Analyst, 2000 - pubs.rsc.org
… approximately 175 ng of 1-fluorononane should be trapped during … The 1-fluorononane trapped before and during the … adsorbent bed, while the 1-fluorononane passing through the trap …
Number of citations: 15 pubs.rsc.org
M Huxham, CLP Thomas - infoscience.com
… One hundred seventy-five (175) ng of 1-fluorononane should be … The 1-fluorononane trapped before and during the … adsorbent bed, while the 1fluorononane passing through the trap …
Number of citations: 2 infoscience.com
D Guijarro, P Martı́nez, M Yus - Tetrahedron, 2003 - Elsevier
… Continuing with our studies on the use of fluorocompounds as starting materials in lithiation processes, 1-fluorononane was allowed to react with an excess of lithium in the presence of …
Number of citations: 25 www.sciencedirect.com
LD Barnes, JA Young, CM Surko - Physical Review A, 2006 - APS
… and 1-fluorononane were made and compared with previously published Zeff data. While the addition of a fluorine atom to these molecules produces a large effect on the annihilation …
Number of citations: 65 journals.aps.org
FLM Pattison, JJ Norman - Journal of the American Chemical …, 1957 - ACS Publications
… , isolated by continuous removal under reduced pressure), l-fluoro8ctane (48% yield, from l-bromooctane, isolated by continuous removal under reduced pressure), 1-fluorononane (31…
Number of citations: 43 pubs.acs.org
T Strother, T Knickerbocker, JN Russell, JE Butler… - Langmuir, 2002 - ACS Publications
… (Aldrich), and a fluorinated alkane, 1-fluorononane (Aldrich), were purchased and used without … surfaces that were exposed to perfluorodecene (PFD), 1-fluorononane (1-FN), or TFU as …
Number of citations: 315 pubs.acs.org

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